Phenol, 2-[2-(2-chloroethoxy)ethoxy]-

Catalog No.
S16036859
CAS No.
111875-63-9
M.F
C10H13ClO3
M. Wt
216.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2-[2-(2-chloroethoxy)ethoxy]-

CAS Number

111875-63-9

Product Name

Phenol, 2-[2-(2-chloroethoxy)ethoxy]-

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]phenol

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

InChI

InChI=1S/C10H13ClO3/c11-5-6-13-7-8-14-10-4-2-1-3-9(10)12/h1-4,12H,5-8H2

InChI Key

SUPQCFJPJPETRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOCCCl

Phenol, 2-[2-(2-chloroethoxy)ethoxy]- is a chemical compound characterized by its ether and phenolic functional groups. This compound features a phenolic core substituted with a 2-(2-chloroethoxy)ethoxy group, which contributes to its unique properties and reactivity. The presence of the chlorine atom makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds. This reaction is facilitated by strong bases such as sodium hydroxide or potassium hydroxide.
  • Oxidation Reactions: The hydroxyl group can be oxidized to produce aldehydes or carboxylic acids, utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of Phenol, 2-[2-(2-chloroethoxy)ethoxy]- typically involves the reaction of 2-(2-chloroethoxy)ethanol with ethylene oxide in the presence of a catalyst such as boron trifluoride diethyl etherate. This reaction is conducted at temperatures ranging from 45°C to 55°C for optimal yield.

Industrial Production

In industrial settings, the synthesis process is scaled up while maintaining strict control over temperature and pressure to ensure high purity and yield of the final product. The reaction conditions are optimized based on the desired product characteristics.

Phenol, 2-[2-(2-chloroethoxy)ethoxy]- serves multiple roles in chemical synthesis:

  • Building Block for Macrocycles: Its terminal functional groups allow for nucleophilic substitutions that facilitate the creation of complex macrocyclic structures .
  • Synthesis of Liquid Crystal Monomers: This compound can introduce flexible spacers in liquid crystal systems, which affect their thermal stability and phase transition properties .
  • Polymer Production: It is also used as a precursor in synthesizing various polymers, enhancing their properties through modification of functional groups .

The interactions of Phenol, 2-[2-(2-chloroethoxy)ethoxy]- with biomolecules remain an area of ongoing research. Its ability to act as a solvent for chemically diverse compounds suggests potential applications in drug formulation and delivery systems. Understanding these interactions could lead to advancements in medicinal chemistry and materials science.

Several compounds share structural similarities with Phenol, 2-[2-(2-chloroethoxy)ethoxy]-. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(Chloroethyl)-4-methylphenolContains a chloroethyl group on a phenolic ringUsed as an antiseptic agent
4-Chlorophenyl etherEther linkage with chlorine substitution on a phenolic ringExhibits antibacterial properties
Ethylene glycol phenyl etherEther linkage with ethylene glycol moietySoluble in water; used as a solvent
3-ChlorophenolChlorine substitution at the meta position on phenolic ringUtilized in the production of herbicides

Uniqueness

Phenol, 2-[2-(2-chloroethoxy)ethoxy]- stands out due to its dual functionality—combining both ether and phenolic characteristics—making it particularly valuable in synthetic organic chemistry. Its ability to undergo various reactions while maintaining stability under different conditions enhances its utility compared to other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.0553220 g/mol

Monoisotopic Mass

216.0553220 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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